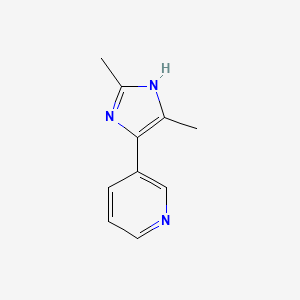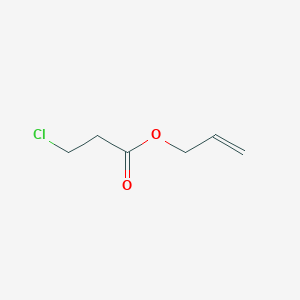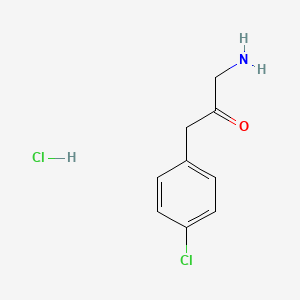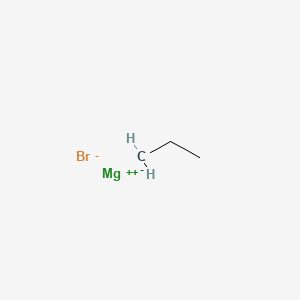
magnesium;propane;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
magnesium;propane;bromide, also known as propylmagnesium bromide, is an organomagnesium compound with the chemical formula C₃H₇BrMg. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically used in reactions involving nucleophilic addition to carbonyl compounds, making it a valuable tool in the synthesis of alcohols, acids, and other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium bromide propan-1-ide is prepared by reacting 1-bromopropane with magnesium metal in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C₃H₇Br+Mg→C₃H₇MgBr
Industrial Production Methods: On an industrial scale, the preparation of magnesium bromide propan-1-ide follows similar principles but is conducted in larger reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the product. The reaction is typically initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface.
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium bromide propan-1-ide undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can react with alkyl halides to form new carbon-carbon bonds.
Reduction Reactions: It can reduce certain functional groups, such as nitriles, to primary amines.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form secondary and tertiary alcohols, respectively.
Esters: Reacts with esters to form tertiary alcohols after two equivalents of the Grignard reagent are added.
Epoxides: Reacts with epoxides to open the ring and form alcohols.
Major Products:
Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.
Carboxylic Acids: When reacted with carbon dioxide followed by acid workup.
Amines: When reacted with nitriles followed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
Magnesium bromide propan-1-ide is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers.
Biology: Utilized in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Used in the production of fine chemicals, fragrances, and flavor compounds.
Wirkmechanismus
The mechanism of action of magnesium bromide propan-1-ide involves the nucleophilic addition of the carbon-magnesium bond to electrophilic carbon atoms in carbonyl compounds. The carbon in the Grignard reagent is nucleophilic due to the polarization of the carbon-magnesium bond, where carbon carries a partial negative charge. This nucleophilic carbon attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and an alkoxide intermediate. Subsequent protonation of the alkoxide yields the final alcohol product.
Vergleich Mit ähnlichen Verbindungen
Methylmagnesium Bromide (CH₃MgBr): Used for introducing methyl groups.
Ethylmagnesium Bromide (C₂H₅MgBr): Used for introducing ethyl groups.
Phenylmagnesium Bromide (C₆H₅MgBr): Used for introducing phenyl groups.
Each of these Grignard reagents has its own specific applications depending on the desired carbon chain length and functional group in the final product.
Eigenschaften
Molekularformel |
C3H7BrMg |
|---|---|
Molekulargewicht |
147.30 g/mol |
IUPAC-Name |
magnesium;propane;bromide |
InChI |
InChI=1S/C3H7.BrH.Mg/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
UGVPKMAWLOMPRS-UHFFFAOYSA-M |
Kanonische SMILES |
CC[CH2-].[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate](/img/structure/B8679135.png)
![2-Nitro-5-[(thiophen-2-yl)sulfanyl]aniline](/img/structure/B8679147.png)
![4-{2-[4-(Hydroxymethyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B8679149.png)
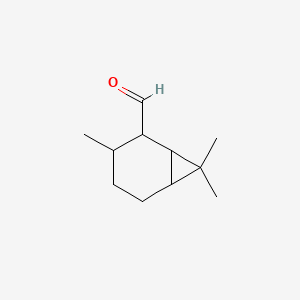


![N-[4-(Hydroxymethyl)phenyl]-N-methylacetamide](/img/structure/B8679165.png)
![2-Chloro-1-{1-[(2-fluorophenyl)methyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B8679178.png)
